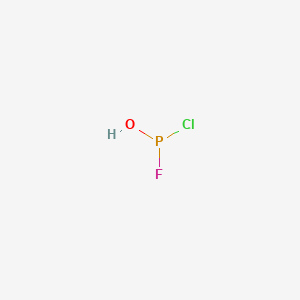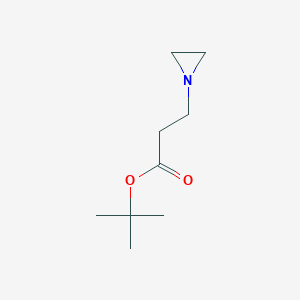
Tert-butyl 3-(aziridin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, which is a three-membered nitrogen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aziridin-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aziridine, followed by nucleophilic addition to the acrylate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Polymerization: Aziridine-containing compounds can undergo ring-opening polymerization to form polyamines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted propanoates, while polymerization results in polyamines .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(aziridin-1-yl)propanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic applications to form new bonds and create complex structures .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(azetidin-3-yl)propanoate: Similar in structure but contains an azetidine ring instead of an aziridine ring.
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Contains a larger, more complex ring system.
Uniqueness
Tert-butyl 3-(aziridin-1-yl)propanoate is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
23693-85-8 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
tert-butyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-5-10-6-7-10/h4-7H2,1-3H3 |
Clave InChI |
ADBQTOTXSWCHJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


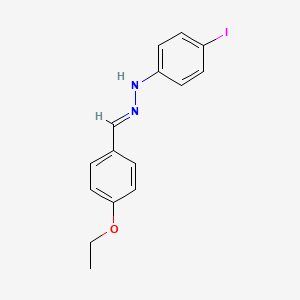
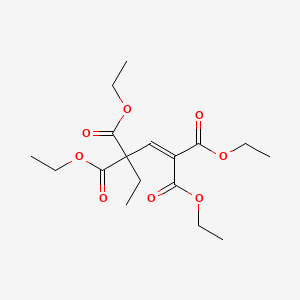
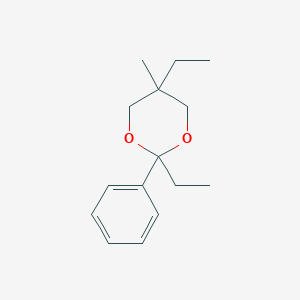
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
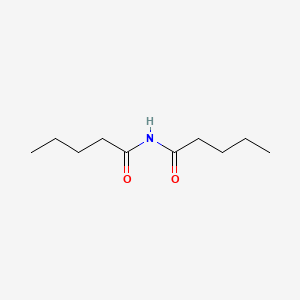
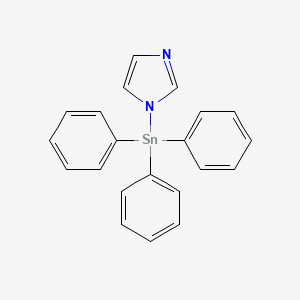

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)

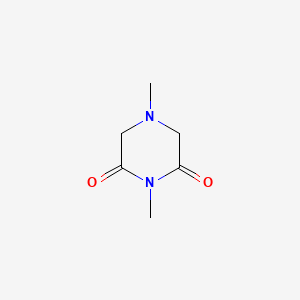

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
